![molecular formula C12H21NO4 B1354504 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 161468-28-6](/img/structure/B1354504.png)
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol” is a chemical substance with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis methods can vary widely depending on the desired yield, purity, and other factors. It’s recommended to consult a specialized chemical database or a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its composition, structure, and the arrangement of atoms. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound. This type of analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry simulations2.Chemical Reactions Analysis
Chemical reactions analysis involves understanding how a compound reacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound. This type of analysis often involves studying the compound under various conditions and with different reactants3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase, melting point, boiling point, density, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound. These properties can often be found in chemical databases or determined through laboratory analysis5.Applications De Recherche Scientifique
Synthesis and Stereochemistry
Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of polyketide spiroketals, demonstrating high stereo- and enantioselectivity. Such spiroketals have potential applications in pharmaceuticals due to their complex structure and biological activity (Meilert, Pettit, & Vogel, 2004).
Conformation and Optical Properties : Studies on similar molecules have been conducted to understand their conformation, optical properties, and absolute configuration. These findings are essential in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).
Catalysis and Chemical Reactions
Catalytic Hydrogenation : The compound's structure has been explored in catalytic hydrogenation studies. These investigations are crucial for developing new catalytic methods in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Sukhorukov et al., 2008).
Ring Opening Reactions : Research on ring opening reactions involving similar structures has been conducted, contributing to a better understanding of reaction mechanisms in organic chemistry. This knowledge can be applied in the synthesis of new compounds with potential applications in various industries (Šafár̆ et al., 2000).
Bioactive Properties
- Nematicidal and Antifungal Properties : Hybrid heterocyclic compounds structurally related to the query molecule have shown significant nematicidal activity against certain nematodes and exhibited antifungal properties. These findings could lead to the development of new agrochemicals (Srinivas et al., 2017).
Computational Studies
- Molecular Dynamics Simulations : Computational studies, including molecular dynamics simulations and quantum chemical calculations, have been performed on similar molecules. These studies help in understanding the adsorption behavior and chemical reactivity, which can be applied in corrosion inhibition and material science (Koulou et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound. This type of information is typically available in Material Safety Data Sheets (MSDS) or similar safety documents6.
Orientations Futures
The future directions of research on a compound can involve exploring its potential uses, improving its synthesis methods, or studying its properties in more detail. Unfortunately, I couldn’t find specific information on the future directions of research on this compound1.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or a trusted source for specific scientific or technical inquiries.
Propriétés
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-(pyrrolidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2)16-10-9(14)8(15-11(10)17-12)7-13-5-3-4-6-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCODKLYVALCUOA-LMLFDSFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,6aR)-2,2-Dimethyl-5-(pyrrolidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
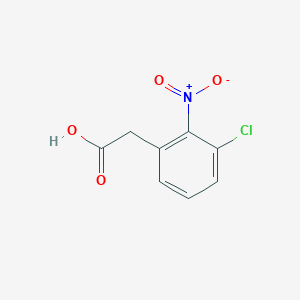
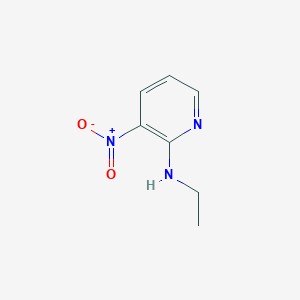
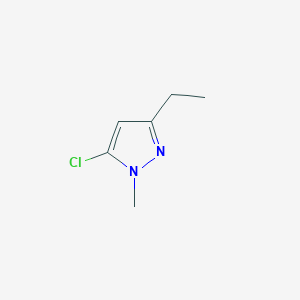
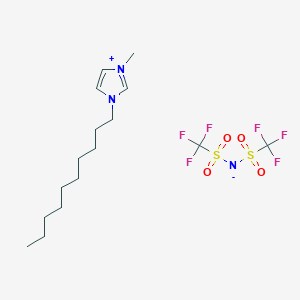
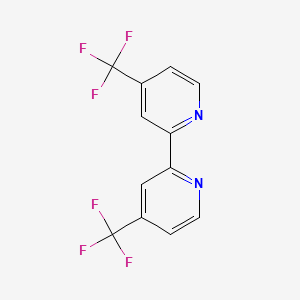
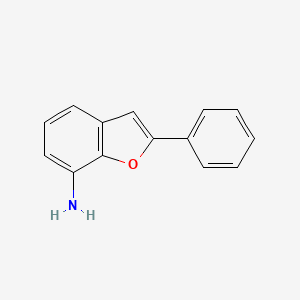
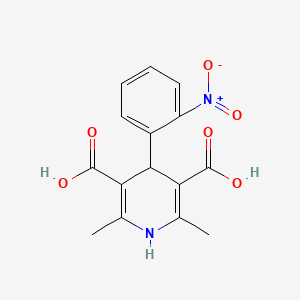
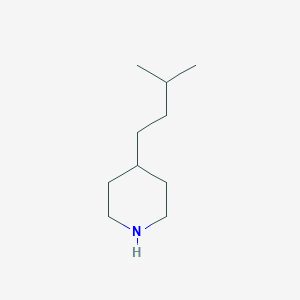
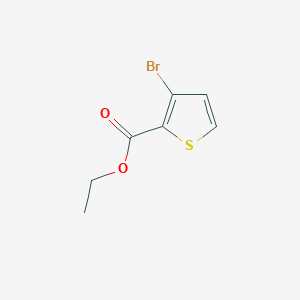
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
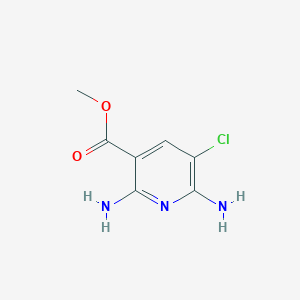
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)